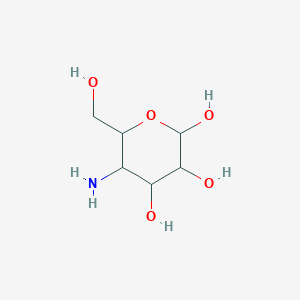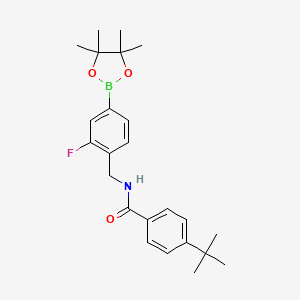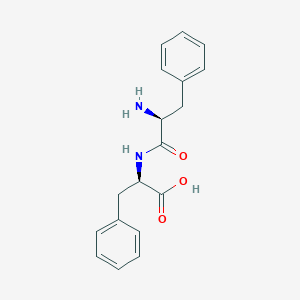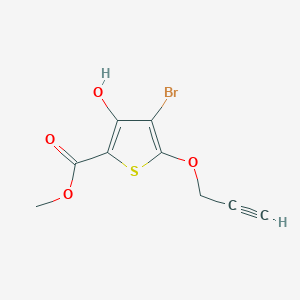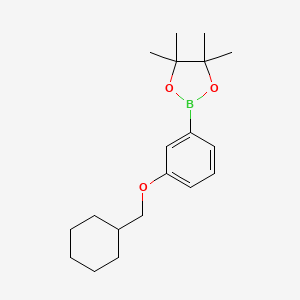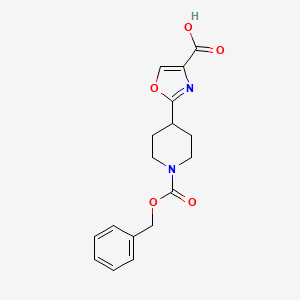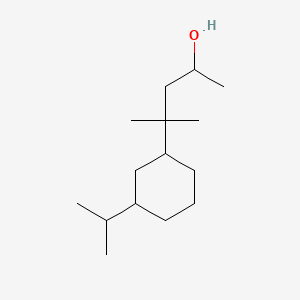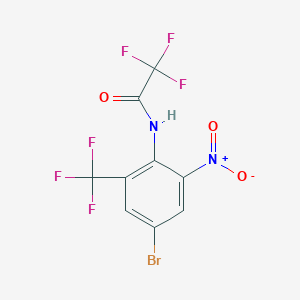
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is a complex organic compound with the molecular formula C(_9)H(_3)BrF(_6)N(_2)O(_3). This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide typically involves multiple steps:
Acetylation: The trifluoroacetanilide moiety is introduced by reacting the nitrated intermediate with trifluoroacetic anhydride in the presence of a base like pyridine.
Bromination: The bromine atom is introduced through bromination of the intermediate compound using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The trifluoroacetanilide group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Reduction: 4-Bromo-2-amino-6-(trifluoromethyl)trifluoroacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.
Applications De Recherche Scientifique
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein binding due to its functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Employed in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide depends on its application. In biological systems, it may act by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.
Protein Binding: The nitro and trifluoromethyl groups can interact with proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitro-6-(trifluoromethyl)aniline: Similar structure but lacks the trifluoroacetanilide group.
2-Bromo-6-nitro-4-(trifluoromethyl)aniline: Another isomer with different positioning of functional groups.
4-Bromo-2-(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a nitro group.
Uniqueness
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is unique due to the presence of both nitro and trifluoroacetanilide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific research applications.
Propriétés
IUPAC Name |
N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2O3/c10-3-1-4(8(11,12)13)6(5(2-3)18(20)21)17-7(19)9(14,15)16/h1-2H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGADRZNKGETOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

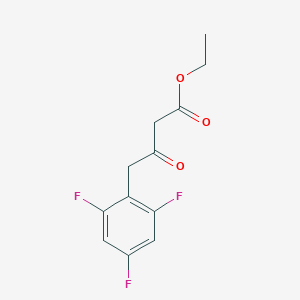
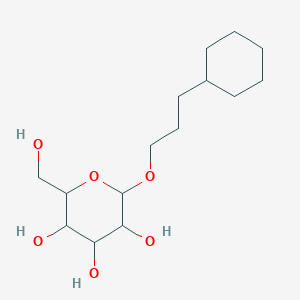
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)
